Cas no 26167-45-3 (1-(Benzobthiophen-3-yl)-2-bromoethanone)
1-(Benzobthiophen-3-yl)-2-bromoethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(Benzo[b]thiophen-3-yl)-2-bromoethanone
- 1-(1-Benzothiophen-3-yl)-2-bromo-1-ethanone
- 1-(1-benzothiophen-3-yl)-2-bromoethanone
- 1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one
- 1-(Benzobthiophen-3-yl)-2-bromoethanone
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- MDL: MFCD00176410
- Inchi: 1S/C10H7BrOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2
- InChI Key: CKHWNGWAHFLCTJ-UHFFFAOYSA-N
- SMILES: BrCC(C1=CSC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 253.94000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- Melting Point: 138-139 ºC
- PSA: 45.31000
- LogP: 3.47890
1-(Benzobthiophen-3-yl)-2-bromoethanone Security Information
- Hazard Statement: Corrosive
- Hazardous Material transportation number:3261
- Hazard Category Code: R34
- Safety Instruction: S26-S36/37/39-S45
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Hazardous Material Identification:
- Safety Term:S26;S36/37/39;S45
- HazardClass:IRRITANT
- Risk Phrases:R34
1-(Benzobthiophen-3-yl)-2-bromoethanone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(Benzobthiophen-3-yl)-2-bromoethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004195-1g |
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone |
26167-45-3 | 95% | 1g |
$170.52 | 2023-09-02 | |
| Alichem | A169004195-5g |
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone |
26167-45-3 | 95% | 5g |
$575.30 | 2023-09-02 | |
| Alichem | A169004195-10g |
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone |
26167-45-3 | 95% | 10g |
$799.68 | 2023-09-02 | |
| Fluorochem | 091679-1g |
1-Benzo[B]thiophen-3-yl-2-bromoethan-1-one |
26167-45-3 | 95% | 1g |
£196.00 | 2022-03-01 | |
| Fluorochem | 091679-10g |
1-Benzo[B]thiophen-3-yl-2-bromoethan-1-one |
26167-45-3 | 95% | 10g |
£882.00 | 2022-03-01 | |
| Chemenu | CM154436-250mg |
3-(Bromoacetyl)benzo[b]thiophene |
26167-45-3 | 95%+ | 250mg |
$91 | 2021-06-16 | |
| Chemenu | CM154436-1g |
3-(Bromoacetyl)benzo[b]thiophene |
26167-45-3 | 95%+ | 1g |
$264 | 2021-06-16 | |
| TRC | B276743-50mg |
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone |
26167-45-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B276743-100mg |
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone |
26167-45-3 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B276743-500mg |
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone |
26167-45-3 | 500mg |
$ 210.00 | 2022-06-07 |
1-(Benzobthiophen-3-yl)-2-bromoethanone Suppliers
1-(Benzobthiophen-3-yl)-2-bromoethanone Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 1-(Benzobthiophen-3-yl)-2-bromoethanone
1-(Benzobthiophen-3-yl)-2-bromoethanone (CAS No. 26167-45-3): A Comprehensive Overview
1-(Benzobthiophen-3-yl)-2-bromoethanone, with the CAS number 26167-45-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzothiophene moiety with a bromoethyl ketone group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The benzothiophene core is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiophene ring. This structural feature provides the compound with enhanced stability and aromaticity, which are crucial for its applications in drug discovery. The presence of the bromoethyl ketone group further enhances its reactivity, enabling it to participate in a wide range of chemical reactions, including nucleophilic substitution and coupling reactions.
Recent studies have highlighted the potential of 1-(Benzobthiophen-3-yl)-2-bromoethanone in the development of novel therapeutic agents. For instance, researchers at the University of California, San Francisco, have demonstrated that this compound can serve as an effective scaffold for the synthesis of small molecules targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins involved in numerous physiological processes and are key targets for drug development. The ability of 1-(Benzobthiophen-3-yl)-2-bromoethanone to modulate GPCR activity opens up new avenues for treating conditions such as cardiovascular diseases, neurological disorders, and cancer.
In addition to its role in GPCR modulation, 1-(Benzobthiophen-3-yl)-2-bromoethanone has shown promise in the field of anti-inflammatory drug discovery. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 1-(Benzobthiophen-3-yl)-2-bromoethanone could be a valuable starting point for developing new anti-inflammatory drugs with improved efficacy and reduced side effects.
The synthetic accessibility of 1-(Benzobthiophen-3-yl)-2-bromoethanone is another factor contributing to its widespread use in research. The compound can be synthesized through well-established methods, such as the reaction between 3-bromomethylbenzothiophene and an appropriate ketone or aldehyde. This synthetic flexibility allows chemists to easily modify the structure to optimize its pharmacological properties for specific therapeutic applications.
In terms of safety and handling, it is important to note that while 1-(Benzobthiophen-3-yl)-2-bromoethanone is not classified as a hazardous material, it should be handled with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE) should be used when working with this compound, and it should be stored in a well-ventilated area away from incompatible materials.
The future prospects for 1-(Benzobthiophen-3-yl)-2-bromoethanone are promising. Ongoing research continues to uncover new applications and derivatives with enhanced biological activity. For example, recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of this compound with various biological targets, facilitating the rational design of more potent and selective drugs.
In conclusion, 1-(Benzobthiophen-3-yl)-2-bromoethanone (CAS No. 26167-45-3) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and reactivity make it an attractive scaffold for the development of novel therapeutic agents targeting GPCRs and other important biological targets. As research in this area continues to advance, it is likely that we will see more innovative applications of this compound in the coming years.
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